4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC15808852
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3OS |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16) |
| Standard InChI Key | JBGISTPVXWZQLS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)N |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular structure of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine features a thiazole ring substituted at the 4-position with a furan moiety, which itself is functionalized with a 4-aminophenyl group. The 2-amino group on the thiazole ring enhances hydrogen-bonding capacity, while the fused furan and phenylamine groups contribute to π-π stacking interactions and solubility modulation .
Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine |
| LogP (Partition Coefficient) | ~3.2 (estimated) |
| Hydrogen Bond Donors | 3 (2 × NH₂, 1 × NH) |
| Hydrogen Bond Acceptors | 5 (S, O, 3 × N) |
The compound’s planar structure facilitates penetration into hydrophobic pockets of biological targets, as evidenced by molecular docking studies of analogous 2-aminothiazole derivatives . The 4-aminophenyl group introduces electron-rich regions that may participate in charge-transfer interactions, a feature exploited in kinase inhibitor design .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Amino Groups: The 2-amine on the thiazole and the 4-aminophenyl group participate in acylation, sulfonation, and Schiff base formation. For instance, acetylation with acetic anhydride generates N-acetyl derivatives, enhancing metabolic stability .
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Furan Ring: Susceptible to electrophilic substitution at the 5-position, enabling further functionalization with halogens or nitro groups.
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Thiazole Ring: The sulfur atom coordinates transition metals, facilitating applications in catalysis or metallodrug design .
| Biological Activity | Model System | Key Finding |
|---|---|---|
| Antiproliferative Effect | HepG2 Cells | GI: 3.51 µM |
| Apoptosis Induction | A2780 Ovarian Cancer | S-phase Arrest, Caspase-3 Activation |
| Kinase Inhibition | VEGFR-2 | IC: 0.40 ± 0.04 µM |
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The furan-thiazole hybrid structure disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The 4-aminophenyl group enhances membrane permeability, as demonstrated in fluorophore leakage assays.
Research Applications and Derivatives
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the parent compound reveal critical SAR trends:
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Furan Substituents: Electron-donating groups (e.g., methoxy) at the 5-position improve solubility but reduce VEGFR-2 affinity .
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Thiazole Modifications: Replacement of the 2-amine with acyl groups (e.g., benzamide) enhances metabolic stability but may abolish kinase inhibition .
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Aminophenyl Position: Para-substitution (as in the parent compound) optimizes target engagement compared to meta- or ortho-substituted analogs.
Prodrug Development
Prodrug strategies mask the primary amine functionalities to improve bioavailability. For example, conjugation with succinyl groups generates pH-sensitive prodrugs that release the active compound in tumor microenvironments .
Future Directions and Challenges
While 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine shows preclinical promise, key challenges remain:
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Pharmacokinetics: Low oral bioavailability (<30% in murine models) necessitates formulation improvements.
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Target Selectivity: Off-target effects on non-kinase enzymes (e.g., cytochrome P450) require mitigation through rational design .
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Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are under investigation .
Ongoing research focuses on hybridizing this scaffold with other pharmacophores (e.g., coumarins, pyrimidines) to enhance multitarget engagement. Computational fragment-based drug design is identifying novel binding modes in underexplored targets like tubulin and topoisomerase II .
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